molecular formula C13H20O B15336292 Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- CAS No. 70766-53-9

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl-

Cat. No.: B15336292
CAS No.: 70766-53-9
M. Wt: 192.30 g/mol
InChI Key: RYOYKAIHYPDPGL-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- typically involves the alkylation of phenol with tert-butyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is often carried out in large-scale reactors. The process involves the continuous feeding of phenol, tert-butyl chloride, and methyl chloride into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes,

Properties

CAS No.

70766-53-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-tert-butyl-2,3,6-trimethylphenol

InChI

InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)9(2)10(3)12(8)14/h7,14H,1-6H3

InChI Key

RYOYKAIHYPDPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C)(C)C

Origin of Product

United States

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